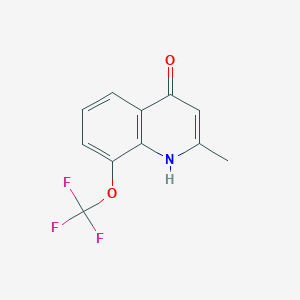
1-(cyclohexylamino)cyclopropane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Cyclohexylamino)cyclopropane-1-carboxylic acid is a cyclic amino acid derivative that has garnered significant interest in medicinal chemistry due to its unique chemical structure and potential therapeutic applications. This compound is characterized by a cyclopropane ring attached to a carboxylic acid group and a cyclohexylamino group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
The synthesis of 1-(cyclohexylamino)cyclopropane-1-carboxylic acid can be achieved through several methods:
Alkylation of Glycine Equivalents: This method involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by cyclization to form the cyclopropane ring.
Intramolecular Cyclization: This approach uses γ-substituted amino acid derivatives that undergo intramolecular cyclization to form the desired compound.
Alkene Cyclopropanation: This method involves the cyclopropanation of alkenes using diazo compounds, ylides, or carbenes.
Chemical Reactions Analysis
1-(Cyclohexylamino)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, where the amino or carboxylic acid groups are replaced with other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(Cyclohexylamino)cyclopropane-1-carboxylic acid has several scientific research applications:
Medicinal Chemistry: Due to its unique structure, it is explored for potential therapeutic applications, including as a precursor for drug development.
Biological Studies: The compound is used in studies related to amino acid metabolism and enzyme interactions.
Industrial Applications: It is utilized in the synthesis of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(cyclohexylamino)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor for certain enzymes, influencing biochemical pathways related to amino acid metabolism and signal transduction .
Comparison with Similar Compounds
1-(Cyclohexylamino)cyclopropane-1-carboxylic acid can be compared with other cyclic amino acid derivatives, such as:
1-Aminocyclopropane-1-carboxylic Acid: This compound is a precursor of the plant hormone ethylene and plays a role in plant growth regulation.
Cyclopropane Amino Acids:
The uniqueness of this compound lies in its cyclohexylamino group, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
CAS No. |
1551795-61-9 |
|---|---|
Molecular Formula |
C10H17NO2 |
Molecular Weight |
183.2 |
Purity |
91 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



